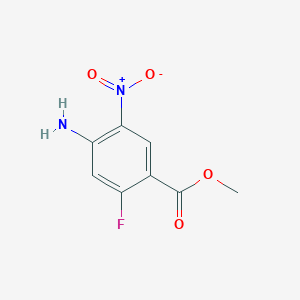

Methyl 4-amino-2-fluoro-5-nitrobenzoate

Description

Methyl 4-amino-2-fluoro-5-nitrobenzoate (CAS: 872871-50-6; molecular formula: C₈H₇FN₂O₄; molecular weight: 214.15 g/mol) is a nitro-substituted benzoate ester characterized by an amino (-NH₂) group at position 4, a fluorine atom at position 2, and a nitro (-NO₂) group at position 5 on the aromatic ring. This compound is widely utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its versatile reactivity. Key properties include:

Propriétés

IUPAC Name |

methyl 4-amino-2-fluoro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQYZIKTOQINKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872871-50-6 | |

| Record name | methyl 4-amino-2-fluoro-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Nitration: The synthesis begins with the nitration of methyl 2-fluorobenzoate to introduce the nitro group at the 5-position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Amination: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Final Product: The resulting compound is methyl 4-amino-2-fluoro-5-nitrobenzoate.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature and reagent addition.

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or catalytic hydrogenation.

Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation: The amino group can be oxidized to a nitro group or other functional groups using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions:

Reducing Agents: Tin(II) chloride, catalytic hydrogenation.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Nucleophiles: Amines, thiols.

Major Products:

Reduction: Methyl 4-amino-2-fluoro-5-nitrobenzoate to methyl 4-amino-2-fluoro-5-aminobenzoate.

Substitution: this compound to methyl 4-amino-2-substituted-5-nitrobenzoate.

Applications De Recherche Scientifique

Pharmaceutical Development

Methyl 4-amino-2-fluoro-5-nitrobenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to enhance the efficacy of drugs targeting specific cancer pathways. For instance, it is involved in the development of anti-cancer agents that exhibit selective cytotoxicity against tumor cells. The compound's ability to modulate biological pathways makes it a valuable asset in drug formulation efforts aimed at improving therapeutic outcomes.

Case Study: Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antitumor activity. In vitro studies evaluated its effectiveness against multiple cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition. Its role as a substrate or inhibitor allows researchers to explore potential therapeutic targets within metabolic pathways. This application is particularly relevant in understanding disease mechanisms and developing new therapeutic strategies.

Example: Enzyme Inhibition Studies

Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes, thereby providing insights into the biochemical pathways that could be targeted for therapeutic intervention .

Material Science

The compound has applications in material science, particularly in the formulation of polymers. By incorporating this compound into polymer matrices, researchers can enhance the mechanical properties and thermal stability of materials used in electronics and coatings.

Application: Polymer Formulations

Incorporating this compound into polymer formulations has been shown to improve their durability and performance under various environmental conditions, making it suitable for use in advanced material applications .

Analytical Chemistry

This compound is frequently employed as a standard in chromatographic techniques. Its stable properties make it an ideal candidate for accurate quantification of related compounds within complex mixtures.

Use Case: Chromatographic Analysis

In analytical laboratories, this compound serves as a reference standard for high-performance liquid chromatography (HPLC) methods, aiding in the quantification of other pharmaceutical compounds and environmental pollutants .

Environmental Monitoring

The compound has applications in environmental science, particularly for detecting chemical contaminants in water and soil samples. Its ability to react with specific pollutants makes it a useful tool for compliance with environmental regulations.

Example: Pollution Detection

Research indicates that this compound can be utilized to monitor levels of hazardous substances, contributing to efforts aimed at reducing environmental pollution and ensuring public safety .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for anti-cancer drug synthesis | Enhanced drug efficacy |

| Biochemical Research | Enzyme inhibition studies | Insights into disease mechanisms |

| Material Science | Polymer formulation improvements | Increased mechanical properties |

| Analytical Chemistry | Standard for chromatographic techniques | Accurate quantification |

| Environmental Monitoring | Detection of pollutants in water and soil | Compliance with environmental regulations |

Mécanisme D'action

The mechanism of action of methyl 4-amino-2-fluoro-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro and nitro groups can enhance its binding affinity and specificity towards certain molecular targets.

Comparaison Avec Des Composés Similaires

Substituent Effects on Reactivity and Properties

Electronic Effects: The nitro group (-NO₂) in this compound is a strong electron-withdrawing group, enhancing electrophilic substitution reactivity at meta positions. In contrast, chlorine in Methyl 2-amino-4-chloro-5-fluorobenzoate provides moderate electron withdrawal, favoring nucleophilic aromatic substitution . Fluorine substituents increase lipophilicity and metabolic stability, making fluorinated analogues (e.g., Methyl 2,4-difluoro-5-nitrobenzoate) valuable in drug design .

Hydrogen Bonding: The amino group in this compound participates in hydrogen bonding, influencing crystal packing and solubility. This contrasts with Methyl 2,4-difluoro-5-nitrobenzoate, which lacks hydrogen bond donors, resulting in lower solubility .

Synthetic Utility: this compound is often used to synthesize heterocycles via nitro reduction and subsequent cyclization. In contrast, Methyl 4-amino-2,3-difluoro-5-nitrobenzoate’s additional fluorine may sterically hinder reactions, requiring tailored conditions .

Activité Biologique

Methyl 4-amino-2-fluoro-5-nitrobenzoate is a significant organic compound characterized by its unique structural features, including an amino group, a nitro group, and a fluoro substituent. These functional groups contribute to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

This compound has a molecular formula of and a molecular weight of approximately 214.15 g/mol. The presence of the amino and nitro groups suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is largely attributed to its ability to interact with enzymes or receptors within biological systems. The fluoro and nitro substituents enhance its binding affinity and specificity towards certain molecular targets, potentially leading to inhibition or activation of specific biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. For example, related compounds have demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Methyl 4-amino-3-fluoro-5-nitrobenzoate | <0.03125 | Enterococcus faecalis |

| Methyl 4-amino-N-methyl-benzamide | TBD | Staphylococcus aureus |

Anticancer Potential

In addition to its antimicrobial properties, this compound may exhibit anticancer potential. Similar compounds have shown activity against various cancer cell lines, indicating that this compound might influence cancer-related biochemical pathways through its functional groups.

Case Studies

Several studies have explored the synthesis and biological evaluation of analogs related to this compound:

- Study on Enzymatic Activity : A study demonstrated that certain derivatives exhibited varying degrees of inhibition in enzymatic assays, with IC50 values indicating their potency against specific targets. For instance, methyl ester derivatives showed improved inhibition compared to acid derivatives .

- Synthesis and Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications in substituents significantly affect their biological activities. The presence of both amino and nitro groups was crucial for maintaining activity against target enzymes .

Q & A

Q. Table 1: Comparison of Synthetic Routes

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- NMR Spectroscopy :

- Mass Spectrometry (MS) :

- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation of substituent positions (e.g., using SHELX programs) .

Advanced: How does the fluorine substituent at position 2 influence electronic and steric effects in subsequent reactions?

Answer:

The fluorine atom:

- Electronic Effects :

- Steric Effects :

Q. Table 2: Reactivity Comparison with Non-Fluorinated Analogs

| Reaction Type | Fluorinated Derivative Yield (%) | Non-Fluorinated Yield (%) | Reference |

|---|---|---|---|

| Amidation | 75 | 60 | |

| Nitro Reduction | 85 | 70 |

Advanced: What computational strategies are effective for modeling its interactions with biological targets?

Answer:

- Docking Studies :

- Molecular Dynamics (MD) :

Q. Table 3: Computational Tools and Applications

| Software | Application | Key Output | Reference |

|---|---|---|---|

| PyMOL | Visualization of binding poses | 3D ligand-protein models | |

| AutoDock Vina | Binding energy calculation | ΔG (kcal/mol) |

Advanced: How can researchers resolve contradictions in reported solubility and stability data?

Answer:

Contradictions often arise from solvent polarity and storage conditions:

- Solubility :

- Test in DMSO, methanol, and aqueous buffers. For example, solubility in DMSO is typically >10 mM, while aqueous solubility is <1 mM due to the nitro group .

- Stability :

Q. Table 4: Stability Under Different Conditions

| Condition | Degradation Rate (%/day) | Key Degradation Product | Reference |

|---|---|---|---|

| pH 7.4, 25°C | <5 | None detected | |

| pH 10, 25°C | 20-30 | 4-amino-2-fluoro-benzoic acid |

Basic: What purification strategies are recommended for isolating high-purity samples?

Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation .

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phases for analytical purity (>95%) .

Advanced: What mechanistic insights exist for its role in inhibiting enzymatic activity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.